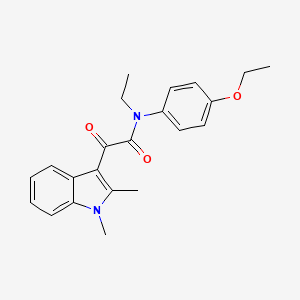
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide , known for its diverse biological activities, has garnered attention in pharmacological research. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other therapeutic potentials, supported by various studies and data.
- Chemical Formula : C29H29N3O4S
- Molecular Weight : 515.62 g/mol
- CAS Number : 370850-38-7
The compound operates through multiple mechanisms, primarily involving the modulation of inflammatory pathways and interaction with specific biological targets. It has been shown to inhibit various pro-inflammatory cytokines and enzymes linked to inflammatory diseases.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the release of inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of conditions like asthma and rheumatoid arthritis.
Table 1: Inhibition of Cytokines by the Compound
2. Anticancer Activity
The compound has demonstrated promising anticancer effects in various in vitro and in vivo studies. It selectively inhibits the growth of cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study: Tumor Growth Inhibition
In a study involving MDA-MB-231 breast cancer xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to controls (p < 0.05). The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Table 2: Anticancer Efficacy Data
3. Other Therapeutic Effects
Additional studies have highlighted the potential neuroprotective effects of this compound. It has shown efficacy in models of neuroinflammation, suggesting possible applications in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile indicates good oral bioavailability and favorable distribution characteristics. It is metabolized primarily through hepatic pathways, with a half-life suitable for therapeutic applications.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-24(16-11-13-17(14-12-16)27-6-2)22(26)21(25)20-15(3)23(4)19-10-8-7-9-18(19)20/h7-14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQAFCCLKXDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














